7-Fluoro-6-methoxychroman-4-one

Description

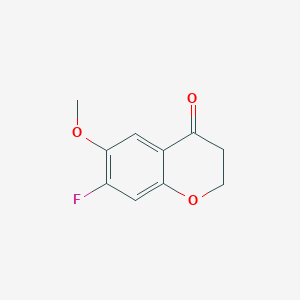

7-Fluoro-6-methoxychroman-4-one is a heterocyclic organic compound featuring a chroman-4-one backbone (a benzopyranone system) with two substituents: a fluorine atom at position 7 and a methoxy group (-OCH₃) at position 6 (Figure 1). The chroman-4-one scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive molecules, including flavonoids and synthetic analogs with antimicrobial, anti-inflammatory, and cytotoxic properties .

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

7-fluoro-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3 |

InChI Key |

XAVFQLDEFOPRKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)CCO2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-fluoro-6-methoxy-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to cyclization to form the desired chroman-4-one derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fluorine and methoxy groups influence reactivity in electrophilic aromatic substitution:

-

Fluorine (electron-withdrawing, ortho/para-directing) and methoxy (electron-donating, meta-directing) create competing directing effects.

-

Example: Bromination or nitration reactions may occur at positions influenced by these substituents, as observed in analogous chroman derivatives .

| Substituent | Directing Effect | Typical Reaction Sites |

|---|---|---|

| Fluorine (-F) | Ortho/para | Positions adjacent to -F |

| Methoxy (-OCH₃) | Meta | Positions opposite to -OCH₃ |

Nucleophilic Attack on the Ketone

The chroman-4-one framework allows for nucleophilic addition to the carbonyl group:

-

Grignard reagents or hydride donors (e.g., NaBH₄) can reduce the ketone to a secondary alcohol.

-

Enolate formation under basic conditions (e.g., LDA) enables alkylation or acylation reactions .

Table of Nucleophilic Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Ketone Reduction | NaBH₄, EtOH | Secondary alcohol derivative |

| Enolate Alkylation | LDA, alkyl halide, THF | Alkylated chroman-4-one |

Oxidation and Reduction

-

Oxidation : The ketone is generally stable, but under strong oxidative conditions (e.g., KMnO₄/H+), cleavage of the aromatic ring may occur.

-

Reduction : Complete reduction of the ketone to chroman-4-ol is possible using LiAlH₄ .

Fluorine-Mediated Reactivity

The fluorine atom at position 7 participates in:

-

Through-space interactions : As seen in fluorinated coumarins, fluorine can engage in weak hydrogen bonding (C–F···H–C) .

-

Electrophilic substitution : Fluorine’s electron-withdrawing nature activates adjacent positions for electrophilic attack.

Methoxy Group Reactivity

The methoxy group at position 6 undergoes:

-

Demethylation : Under acidic conditions (e.g., HBr), but typically requires harsh reaction parameters.

-

Oxidation : Conversion to a carbonyl group (e.g., via CrO₃/H₂SO₄), though this is less common in chroman-4-ones.

Research Findings and Trends

-

Synthetic Optimization : Microwave-assisted reactions (e.g., aldol condensation) improve yields and reduce reaction times .

-

Stereoelectronic Effects : Fluorine’s spatial arrangement influences reactivity, as evidenced by DFT and X-ray studies in related coumarins .

-

Biological Relevance : Chroman-4-ones with fluorine/methoxy groups are studied for antioxidant and therapeutic properties, though specific data for 7-Fluoro-6-methoxychroman-4-one is limited in the provided sources.

Scientific Research Applications

Pharmacological Properties

7-Fluoro-6-methoxychroman-4-one has been investigated for its role as a potent inhibitor of bromodomain-containing protein 4 (BRD4), which is implicated in various inflammatory diseases. Research indicates that derivatives of chromone, including this compound, exhibit significant inhibitory activity against Toll-like receptor-induced inflammatory gene expression. This suggests potential applications in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound possess antiviral properties. For instance, derivatives have shown promising activity against influenza A (H1N1) and Coxsackie B3 viruses. The introduction of specific substituents enhances their efficacy, indicating that structural modifications can lead to improved antiviral agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical transformations that allow for the introduction of functional groups critical for its biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the chromone scaffold can significantly influence its potency and selectivity as an inhibitor .

Case Studies

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by mimicking or antagonizing natural ligands .

Comparison with Similar Compounds

Substituent Variations on the Chroman-4-one Core

The biological and physicochemical properties of chroman-4-one derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen vs.

- Positional Effects : The 6-methoxy group in this compound may sterically hinder interactions compared to 7-methoxy derivatives, altering binding affinities.

- Hydroxy and Methyl Additions : Flavone derivatives like 5-Hydroxy-7-methoxy-6-methylflavone exhibit hydrogen-bonding capacity (-OH) and enhanced solubility, which are absent in the fluorinated chroman-4-one .

Biological Activity

7-Fluoro-6-methoxychroman-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

The chemical structure of this compound contributes to its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H9F1O3 |

| Molecular Weight | 196.18 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 350 °C |

| LogP | 2.5 |

These properties indicate a stable compound with significant potential for various chemical interactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against several bacterial strains, yielding the following results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 25 |

| Staphylococcus aureus | 23 |

| Escherichia coli | 22 |

| Salmonella typhi | 21 |

These findings suggest that the compound may be more effective than conventional antibiotics like ampicillin in certain scenarios .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. It was tested against common fungal strains, including Candida albicans and Aspergillus niger. The results indicated significant inhibition at varying concentrations:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

This suggests that this compound could be a candidate for antifungal drug development .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The following table summarizes the growth inhibition observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.5 |

| MDA-MB-231 | 2.0 |

| HT29 | 3.0 |

These results indicate that the compound exhibits significant growth inhibition, making it a promising candidate for further investigation as an anticancer agent .

The mechanism of action of this compound remains to be fully elucidated; however, preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. Research indicates that the compound may modulate the activity of various kinases and transcription factors, which are crucial in cancer cell survival and growth regulation .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 cells, revealing that it induces apoptosis through activation of caspase pathways. The study reported an increase in apoptotic markers at concentrations above the IC50 value .

- Research on Structure-Activity Relationships : A comprehensive analysis of various derivatives of chromanones indicated that modifications at specific positions significantly affect their biological activity. The presence of fluorine and methoxy groups was found to enhance both antibacterial and anticancer activities compared to their non-fluorinated counterparts .

- Pharmacokinetics Studies : Investigations into the pharmacokinetics of this compound have shown favorable absorption and distribution profiles in animal models, suggesting potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoro-6-methoxychroman-4-one, and how do reaction conditions influence yield?

- Methodology : Begin with fluorinated chromanone precursors (e.g., 6-methoxychroman-4-one derivatives) and employ regioselective fluorination using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Monitor reaction progress via TLC/HPLC and optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DCM or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Validate purity using melting point analysis and NMR .

- Key Considerations : Steric hindrance from the methoxy group at position 6 may necessitate longer reaction times for fluorination at position 7.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns and fluorine integration. Compare chemical shifts with analogous compounds (e.g., 6-methoxychroman-4-one derivatives) .

- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., Å, Å) can be determined .

- MS : High-resolution mass spectrometry validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

- Methodology : Conduct accelerated stability studies by exposing the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and varying pH buffers (3–9). Monitor degradation via HPLC-UV and track changes in melting points. Store at 2–8°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?

- Experimental Design :

- Control Variables : Fix solvent (e.g., DMF or DMSO), temperature (25–80°C), and nucleophile concentration (e.g., NaN, amines).

- Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants () via UV-Vis spectroscopy.

- Computational Support : Perform DFT calculations (e.g., Gaussian 09) to model transition states and compare with experimental activation energies .

Q. How can contradictions in physicochemical data (e.g., solubility vs. logP predictions) be resolved?

- Analytical Approach :

- Experimental Validation : Measure solubility in solvents (e.g., water, ethanol) using gravimetric or spectrophotometric methods. Compare with computational predictions (e.g., ACD/Labs or ChemAxon).

- Error Analysis : Quantify uncertainties in HPLC purity assays (±1–2%) and crystallographic refinement factors (e.g., indicates poor data quality) .

Q. What computational strategies are suitable for modeling the electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments.

- Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) using AMBER or GROMACS.

- Software Tools : Use SHELX for crystallographic refinement and Mercury for visualization .

- Applications : Predict reactivity sites for electrophilic aromatic substitution or hydrogen bonding interactions .

Q. How can researchers establish structure-function relationships for this compound using crystallographic data?

- Methodology :

- Crystal Packing Analysis : Identify π-π stacking (e.g., aromatic ring distances ~3.5 Å) and hydrogen bonds (e.g., C=O···H interactions).

- Comparative Studies : Contrast with analogs (e.g., 2-(4-chlorophenyl)-6-methoxychroman-4-one) to assess substituent effects on lattice energy and melting points .

Data Presentation Guidelines

- Tables : Include processed data critical to the research question (e.g., kinetic parameters, crystallographic metrics) in the main text. Raw data (e.g., XRD reflection files) should be archived in appendices .

- Figures : Label diagrams (e.g., reaction schemes, crystal structures) with resolution scales and software-derived annotations (e.g., SHELXL refinement codes) .

- Ethical Reporting : Disclose conflicts of interest and acknowledge funding sources (e.g., NSF grants) in compliance with academic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.